
1-Bromo-2-(but-3-en-1-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and a but-3-en-1-yn-1-yl group is attached at the second position. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of 2-(but-3-en-1-yn-1-yl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in the presence of catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of dihaloalkanes or haloalkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Aplicaciones Científicas De Investigación
1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is utilized in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: In the development of novel polymers and advanced materials with unique electronic and optical properties.
Medicinal Chemistry: As a building block for the synthesis of bioactive compounds and potential drug candidates
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The alkyne group, on the other hand, participates in addition reactions due to its electron-rich nature. These interactions facilitate the formation of various products through well-defined reaction pathways .
Comparación Con Compuestos Similares
- 1-Bromo-2-(but-3-yn-1-yl)benzene
- 1-Bromo-4-(but-3-yn-1-yl)benzene
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
Uniqueness: 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene is unique due to the presence of both a bromine atom and an alkyne group on the benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Its structural features enable it to participate in a wide range of chemical reactions, making it more versatile compared to its analogs .
Propiedades
Número CAS |
869485-28-9 |
|---|---|
Fórmula molecular |
C10H7Br |
Peso molecular |
207.07 g/mol |
Nombre IUPAC |
1-bromo-2-but-3-en-1-ynylbenzene |
InChI |
InChI=1S/C10H7Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1H2 |
Clave InChI |
YCWBVJGNZQFDET-UHFFFAOYSA-N |
SMILES canónico |
C=CC#CC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


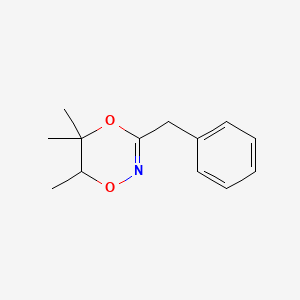
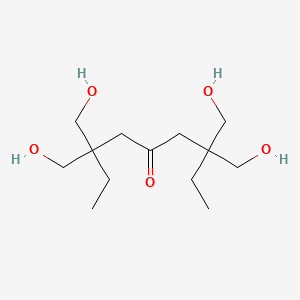
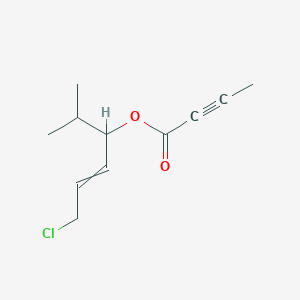
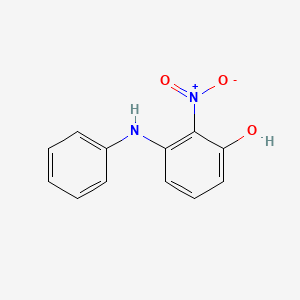

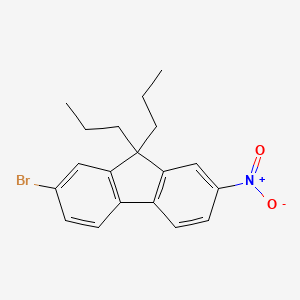
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)
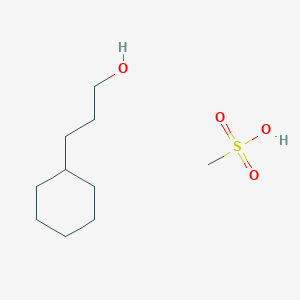
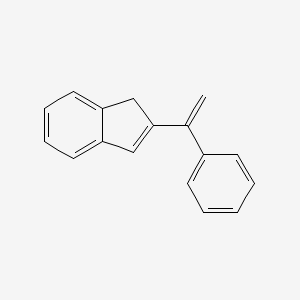
![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)
